molecular formula C11H15NO2S B13300174 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one

Cat. No.: B13300174
M. Wt: 225.31 g/mol
InChI Key: NHGBKLVHISGGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling of the Rings: The final step involves coupling the methylated morpholine ring with the thiophene ring through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylmorpholin-3-YL)-1-(furan-3-YL)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-(5-Methylmorpholin-3-YL)-1-(pyridin-3-YL)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)-1-thiophen-3-ylethanone

InChI

InChI=1S/C11H15NO2S/c1-8-5-14-6-10(12-8)4-11(13)9-2-3-15-7-9/h2-3,7-8,10,12H,4-6H2,1H3

InChI Key

NHGBKLVHISGGDC-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.